molecular formula C10H12ClNO2 B2861623 5-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride CAS No. 2320463-39-4

5-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride

Cat. No.: B2861623
CAS No.: 2320463-39-4
M. Wt: 213.66
InChI Key: GTUMWCCEYLGOMO-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride is a benzofuran-derived organic compound characterized by a bicyclic structure with a fused benzene and oxygen-containing furan ring. The compound features an amino group (-NH₂) at the 5-position and two methyl groups (-CH₃) at the 3-positions of the dihydrofuran moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

5-amino-3,3-dimethyl-2-benzofuran-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10;/h3-5H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOOFSBWFHOJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C(=O)O1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Isobenzofuran Core: This step involves the cyclization of a suitable precursor to form the isobenzofuran core.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using an amine source under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride with structurally related benzofuran and indole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride (Target) Benzofuranone -NH₂ (5-position), -CH₃ (3,3-positions) C₁₁H₁₄ClNO₂ (inferred) ~227.7 (calculated) Likely intermediate for pharmaceuticals; enhanced solubility due to -NH₂ and HCl salt
5-[(1S)-1-Aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride Benzofuranone -CH(CH₃)NH₂ (5-position) C₈H₁₁N₅O·HCl 245.67 Chiral aminoethyl group may improve receptor binding; used in enantioselective synthesis
(3S)-5-Fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one Benzofuranone -F (5-position), -CH₃ (3-position) C₉H₇FO₂ 166.15 Fluorine increases lipophilicity; potential bioactivity in CNS-targeting drugs
7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride Benzofuranone -CH₂NH₂ (7-position) C₁₂H₁₄Cl₂N₄ 285.18 Aminomethyl group enhances solubility; applied in peptide mimetics
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride Indole -NH₂ (5-position), -CH₃ (3,3-positions) C₁₀H₁₃ClN₂O 228.7 (calculated) Indole core may confer serotonin receptor affinity; research in neuropharmacology
4,4-Diamine-3,3-dimethyl-1,1-biphenyl hydrochloride Biphenyl -NH₂ (4,4-positions), -CH₃ (3,3-positions) C₁₄H₁₈Cl₂N₂ 297.2 (calculated) Carcinogenic in animal studies; industrial intermediate with restricted use

Key Structural and Functional Insights:

Amino Group Positioning: The target compound’s amino group at the 5-position (benzofuran) contrasts with the 7-aminomethyl substituent in 7-(aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, which may alter solubility and target selectivity . The chiral aminoethyl group in 5-[(1S)-1-aminoethyl]-...

Halogen vs. Alkyl Substituents :

  • Fluorine in (3S)-5-fluoro-3-methyl-... increases metabolic stability and membrane permeability compared to the target compound’s methyl groups, making it favorable for CNS drug design .

Safety Profiles: Biphenyl analogs like 4,4-diamine-3,3-dimethyl-... exhibit carcinogenicity in animal models, highlighting the importance of core structure in toxicity .

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